molecular formula C11H19NO2 B1279512 N-Boc-3-Methylenepiperidine CAS No. 276872-89-0

N-Boc-3-Methylenepiperidine

Cat. No.: B1279512
CAS No.: 276872-89-0
M. Wt: 197.27 g/mol
InChI Key: CENNZHRFKNCIBU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl 3-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENNZHRFKNCIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460144
Record name tert-Butyl 3-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276872-89-0
Record name tert-Butyl 3-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methylidenepiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure of Intermediate 71 starting from tert-butyl 3-oxopiperidine-1-carboxylate (1 g, 5.0 mmol), triphenylphosphonium bromide (2.69 g, 7.5 mmol) and n-BuLi (1.8 M; 4.2 mL, 7.5 mmol). Yield: 0.28 g (28%) after purification by flash chromatography with 10% isohexane in DCM as eluent. HPLC purity 95%, RT=2.43 min (System A; 10-97% MeCN over 3 min); 90%, RT=2.38 min (System B; 10-97% MeCN over 3 min). 1H NMR (400 MHz, CDCl3) δ ppm 1.41-1.48 (m, 9H) 1.56-1.65 (m, 2H) 2.20-2.30 (m, 2H) 3.38-3.47 (m, 2H) 3.86 (s, 2H) 4.74 (s, 1H) 4.80 (s, 1H). MS (ESI+) for C11H19NO2 m/z 142 (M-C4H8)+. *Previously reported in Tetrahedron 2002, 58, 7165-7175.
[Compound]
Name
Intermediate 71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of methyltriphenylphosphonium iodide (15.22 g, 37.6 mmol, Sigma-Aldrich) in THF (75 mL) was stirred at RT before addition of potassium t-butoxide (4.22 g, 37.6 mmol, Sigma-Aldrich) in one portion. The resulting bright yellow solution was stirred at RT for 30 minuets before adding tert-butyl 3-oxopiperidine-1-carboxylate (3 g, 15.06 mmol) and stirring for 3 h. It was poured into ice water, and the mixture was extracted with DCM (4×50 mL) before drying the combined organics over Na2SO4, filtering, and concentrating under reduced pressure. The crude material was purified by column chromatography (eluant: 0 to 10% EtOAc/hexanes), affording the product as a clear oil (1.93 g, 65%). 1H NMR (DMSO-d6) δ: 4.70-4.81 (m, 2H), 3.80 (s, 2H), 3.30-3.40 (m, 2H), 2.18-2.26 (m, 2H), 1.47-1.56 (m, 2H), 1.38 (s, 9H)
Quantity
15.22 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

Synthesis routes and methods III

Procedure details

To a mixture of triphenylmethylphosphonium iodide (22.14 g) in toluene (135 ml) was added potassium tert-butanolate (5.32 g). The solution turned to orange. Then N-Boc-3-piperidone (6.0 g) in toluene (66 ml) was dropped into the solution under argon, at 30° C. The reaction was filtered and washed with water (200 ml, 2×) and then diluted by HCl (1M), dried with anhydrous sodium sulfate. The solution was purified by flash chromatography (silica gel, PE:EA=15:1) to obtain N-Boc-3-methylenepiperidine as an oil (4.2 g).
Name
triphenylmethylphosphonium iodide
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 2.5 M hexane solution of n-BuLi (4.86 mL, 12.15 mmol) was added to a suspension of methyltriphenylphosphonium bromide (4.34 g, 12.15 mmol) in Et2O (100 mL) at 0° C. The mixture was stirred at room temperature for 10 min. A solution of tert-butyl 3-oxopiperidine-1-carboxylate (2.2 g, 11.04 mmol) in ether (10 mL) was added dropwise. The resultant mixture was stirred at room temperature for 1 h, at reflux for 30 min, and cooled to room temperature. After the addition of water (30 mL), the two phases were separated. The aqueous phase was extracted with ether (3×60 mL). The combined ether extracts were washed with brine (20 mL), dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0 to 15% ethyl acetate in hexane, gave a colorless liquid (1.0 g, 46%). 1H NMR (400 MHz, chloroform-d) δ ppm 4.61-4.96 (2H, m), 3.87 (2H, s), 3.25-3.55 (2H, m), 2.09-2.39 (2H, m), 1.54-1.73 (2H, m), 1.46 (9H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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30 mL
Type
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Yield
46%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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